1-[(4-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole
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Overview
Description
1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
Compounds like “1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its functional groups. For example, benzimidazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-propyl-1H-benzimidazole.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dimethylformamide (DMF), and the reaction is typically catalyzed by a base such as potassium carbonate.
Procedure: The 4-fluorobenzyl chloride is reacted with 2-propyl-1H-benzimidazole in the presence of the base and solvent. The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding benzodiazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzodiazole derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Studies: It is used in biological research to study its effects on cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block in the synthesis of more complex molecules for drug discovery and development.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole can be compared with other similar compounds to highlight its uniqueness:
1-[(4-Fluorophenyl)methyl]-4-cinnamyl-piperazine: This compound also contains a fluorophenyl group but differs in its core structure and biological activity.
1-[(4-Fluorophenyl)methyl]-2-methyl-1-propanone: This compound has a similar fluorophenyl group but differs in its functional groups and chemical properties.
1-[(4-Fluorophenyl)methyl]-4-phenylpiperazine: This compound shares the fluorophenyl group but has different pharmacological properties and applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c1-2-5-17-19-15-6-3-4-7-16(15)20(17)12-13-8-10-14(18)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGVFZGNTJMPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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